molecular formula C21H20O5 B4057393 methyl phenyl[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate CAS No. 670243-43-3

methyl phenyl[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate

Cat. No.: B4057393
CAS No.: 670243-43-3
M. Wt: 352.4 g/mol
InChI Key: AWAJDWSBAZMYBA-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of methyl phenyl[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate involves its interaction with various molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit bacterial enzymes, leading to antimicrobial effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Properties

IUPAC Name

methyl 2-phenyl-2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-12-10-16(18-13(2)14(3)20(22)26-17(18)11-12)25-19(21(23)24-4)15-8-6-5-7-9-15/h5-11,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAJDWSBAZMYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401149809
Record name Methyl α-[(3,4,7-trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670243-43-3
Record name Methyl α-[(3,4,7-trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=670243-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-[(3,4,7-trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl phenyl[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate
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methyl phenyl[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate
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methyl phenyl[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate
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methyl phenyl[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate
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methyl phenyl[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate
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methyl phenyl[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate

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